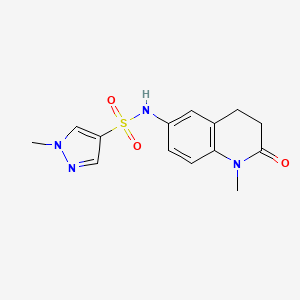

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[5,1-a]isoquinolines and similar compounds involves multicomponent reactions and optimization strategies to improve yield, selectivity, and pharmacokinetic profiles. Techniques include the incorporation of heteroaryl ketone groups and optimization of the sulfonamide substituent for improved bioavailability and reduced side effects (Hunt et al., 2015; Li & Wu, 2011).

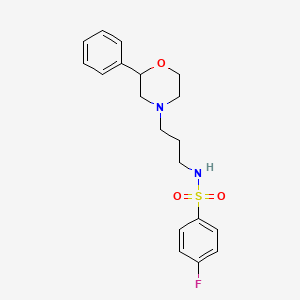

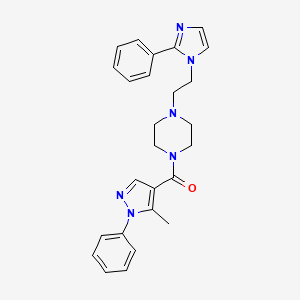

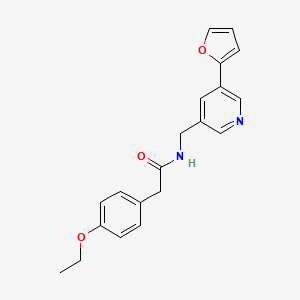

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies provide insights into the compound's electronic and spatial configuration, crucial for understanding its reactivity and interactions with biological targets (Hayun et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds include multicomponent reactions, cycloadditions, and selective synthesis techniques that allow for the functionalization of the core structure. These reactions are essential for the diversification of the compound's structure and the enhancement of its biological activity (Wu & Qin, 2023; Zhu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of compounds structurally related to 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide, are influenced by their molecular structure. These properties are crucial for the compound's application in drug formulation and delivery (Ghomashi et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are key factors in the development of sulfonamide compounds as therapeutic agents. Studies focus on optimizing these properties to enhance the compound's efficacy and selectivity for its intended biological target (Yamali et al., 2020).

科学的研究の応用

Sulfonamide Hybrids in Medicinal Chemistry

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain. The exploration into sulfonamide hybrids, particularly those incorporating the 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide structure, has highlighted their potential in designing novel therapeutic agents. Recent studies have focused on the synthesis and biological activity of such hybrid agents, revealing their promising applications in various disease models (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).

Antagonistic and Enzyme Inhibition Properties

Research has been directed towards optimizing sulfonamide-based compounds for enhanced biological activity, including functional GR antagonism and minimal hERG activity, leading to compounds with desirable pharmacokinetic profiles and in vivo efficacy. This demonstrates the potential of sulfonamide hybrids in creating targeted therapies with reduced side effects (Hunt, Belanoff, Golding, et al., 2015).

Anti-Malarial and Anti-Microbial Applications

Sulfonamide hybrids have also been synthesized for their in vitro anti-malarial and anti-bacterial activity. Compounds based on the pyrazole scaffold, including variations of the discussed chemical structure, have shown significant activity against Plasmodium falciparum and pathogenic microbes, showcasing the potential of these compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).

Chemical Synthesis and Catalysis

Beyond pharmacological applications, sulfonamide-based compounds have been investigated for their role in chemical synthesis and catalysis. Studies have focused on developing efficient, sustainable methods for synthesizing complex molecules, including polyhydroquinoline derivatives, utilizing sulfonamide structures as intermediates or catalysts, highlighting the compound's versatility in synthetic organic chemistry (Khaligh, 2014).

特性

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRXXIQPQYYXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![2-Chloro-N-[[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B2498352.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498357.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)